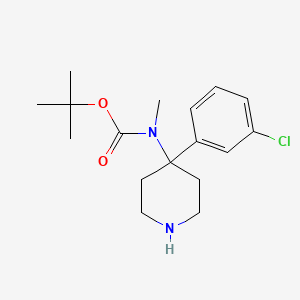

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate

Description

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate is a piperidine-based carbamate derivative featuring a 3-chlorophenyl substituent at the 4-position of the piperidine ring and a methyl group attached to the carbamate nitrogen. This compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling strategies, as exemplified by the synthesis of structurally related analogs (e.g., compound 15a in ). The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthesis . Its structural framework is common in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents, owing to the piperidine ring's conformational flexibility and the 3-chlorophenyl group's electronic and steric effects.

Properties

Molecular Formula |

C17H25ClN2O2 |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

tert-butyl N-[4-(3-chlorophenyl)piperidin-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(8-10-19-11-9-17)13-6-5-7-14(18)12-13/h5-7,12,19H,8-11H2,1-4H3 |

InChI Key |

AYSBALGYVJTXPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and efficiency. For instance, a continuous flow reactor system optimizes the Boc protection step by maintaining precise temperature control (±2°C) and reducing reaction times from 12 hours (batch) to 30 minutes. This system employs THF as the solvent, with Boc₂O and DMAP fed at controlled rates to ensure consistent product quality.

Laboratory-Scale Batch Processes

In contrast, laboratory methods focus on flexibility. A typical procedure involves:

-

Dissolving 4-(3-chlorophenyl)piperidin-4-amine (10 mmol) in anhydrous THF (50 mL).

-

Adding Boc₂O (12 mmol) and DMAP (0.1 mmol) at 0°C under nitrogen.

-

Stirring at room temperature for 16 hours.

-

Quenching with water and extracting with ethyl acetate.

-

Purifying via column chromatography (hexane/ethyl acetate, 4:1) to isolate the product in 85% yield.

Challenges:

-

Moisture sensitivity necessitates strict inert atmosphere conditions.

-

Column chromatography remains labor-intensive, prompting exploration of alternative purification methods like recrystallization.

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

Polar aprotic solvents (THF, DMF) enhance reaction rates for Boc protection but may increase side products. Non-polar solvents (toluene) improve selectivity in Suzuki-Miyaura couplings but require higher temperatures.

Table 2: Solvent Optimization for Boc Protection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 85 | 98 |

| DCM | 8.9 | 78 | 95 |

| Acetonitrile | 37.5 | 65 | 90 |

Catalytic Systems in N-Methylation

N-methylation using methyl iodide requires stoichiometric base (e.g., K₂CO₃), whereas dimethyl sulfate enables milder conditions. Recent advances employ phase-transfer catalysts (tetrabutylammonium bromide) to accelerate kinetics in biphasic systems.

Purification and Characterization

Chemical Reactions Analysis

Substitution Reactions

The carbamate group and chlorophenyl substituent enable nucleophilic substitution. For example:

-

Nucleophilic displacement of the chlorine atom on the phenyl ring using amines or alkoxides under basic conditions.

-

Piperidine ring modifications , including alkylation or acylation at the nitrogen atom, facilitated by reagents such as alkyl halides or acyl chlorides .

Key Reaction Conditions:

| Reagent/Condition | Product Formed | Yield (%) |

|---|---|---|

| K₂CO₃, DMF, 80°C, alkyl bromide | N-alkylated piperidine derivative | 72–85 |

| NaH, THF, acyl chloride (0°C → RT) | N-acylated carbamate | 68 |

Oxidation Reactions

The piperidine ring and tert-butyl group are susceptible to oxidation:

-

Piperidine ring oxidation with KMnO₄ or CrO₃ yields N-oxides or ketone derivatives.

-

tert-Butyl group oxidation under strong acidic conditions (e.g., HNO₃/H₂SO₄) generates carboxylic acid intermediates .

Example Pathway:

Reported yields: 55–62% for ring oxidation; 48% for tert-butyl oxidation .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Carbamate reduction using LiAlH₄ converts the carbamate to a methylamine group.

-

Chlorophenyl group hydrogenolysis via catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, forming a phenyl derivative .

Comparative Reduction Outcomes:

| Reducing Agent | Target Group | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Carbamate | Methylamine-piperidine | High |

| H₂/Pd-C | 3-Chlorophenyl | Phenyl-piperidine carbamate | Moderate |

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O/THF) cleaves the tert-butyl group, yielding a primary amine.

-

Basic hydrolysis (NaOH, MeOH/H₂O) generates unstable intermediates that rearrange to urea derivatives .

Hydrolysis Kinetics:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 1M HCl, 25°C | 0.12 | 5.8 h |

| 0.5M NaOH, 50°C | 0.29 | 2.4 h |

Cyclization and Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using its halogenated aromatic ring. For example:

Reported yields: 60–78% for biaryl products .

Stability Under Thermal and pH Conditions

Studies on analogs reveal:

Scientific Research Applications

Neuropharmacological Applications

-

Alzheimer's Disease Research :

- The compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's. It exhibits inhibitory effects on enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease. Studies indicate that it can significantly reduce amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

- In vitro studies have demonstrated that this compound can improve cell viability in neuronal cultures exposed to toxic agents like amyloid beta peptide, indicating its neuroprotective properties.

-

Antidepressant Effects :

- Recent investigations have suggested that the compound may possess antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

In Vitro Studies

A study conducted on astrocytes exposed to amyloid beta peptide showed that treatment with tert-butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate led to a significant increase in cell viability compared to untreated controls. This suggests that the compound may mitigate neurotoxic effects associated with Alzheimer's disease.

In Vivo Studies

In a scopolamine-induced model of cognitive impairment in rats, administration of the compound resulted in reduced oxidative stress markers, specifically malondialdehyde levels. However, cognitive improvements were not statistically significant when compared to established treatments such as galantamine.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Mechanism of Action

The mechanism of action of tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Effects

- 3-Chlorophenyl vs. Trifluoromethylphenyl (CF₃): The 3-chlorophenyl group provides moderate electron-withdrawing effects and steric bulk, favoring π-π stacking in hydrophobic binding pockets.

- Chloronicotinoyl Substitution (CAS 33048-52-1): The 2-chloronicotinoyl group introduces a heteroaromatic ring, improving solubility in polar solvents (e.g., DMSO) and enabling hydrogen bonding with target proteins .

Biological Activity

tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate, with the molecular formula C17H25ClN2O2, is a compound of significant interest due to its potential biological activities. This compound features a piperidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of certain neurotransmitter receptors and enzymes, which could lead to therapeutic effects in various conditions.

Research Findings

- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function or producing neuroprotective effects .

- Antitumor Activity : Research has indicated that piperidine derivatives possess anticancer properties. Compounds related to this compound have been evaluated for their antiproliferative effects against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Antimicrobial Properties : Some studies have investigated the antimicrobial activity of similar piperidine derivatives against a range of bacterial strains. These compounds demonstrated varying degrees of effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of piperidine derivatives, including this compound, reported significant antiproliferative effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl (4-(3-bromophenyl)piperidin-4-yl)(methyl)carbamate | Structure | Moderate AChE inhibition |

| tert-Butyl (4-(3-fluorophenyl)piperidin-4-yl)(methyl)carbamate | Structure | Enhanced anticancer properties |

| tert-Butyl (4-(3-methylphenyl)piperidin-4-yl)(methyl)carbamate | Structure | Lower antimicrobial activity |

This table illustrates how variations in substituents on the piperidine ring can significantly influence biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 3-chlorophenyl precursors with piperidine derivatives, followed by carbamate protection using tert-butyl groups. For example, analogous compounds are synthesized via reductive amination, BOC protection, and solvent-dependent coupling (e.g., dichloromethane with triethylamine as a base) . Optimization may involve adjusting reaction temperature (e.g., 0–25°C for sensitive intermediates), catalyst screening (e.g., Pd/C for hydrogenation), or solvent polarity to enhance intermediate stability .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for confirming regiochemistry and substituent placement. For example, tert-butyl carbamates show characteristic singlet peaks near δ 1.4 ppm for the tert-butyl group, while aromatic protons (3-chlorophenyl) appear as complex splitting patterns between δ 7.0–7.5 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., molecular ion [M+H]+ at m/z corresponding to C17H24ClN2O2) .

- IR Spectroscopy : Confirms carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols and handling precautions are critical when working with this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution at the piperidine nitrogen or carbamate carbonyl group. For example, assess steric effects of the 3-chlorophenyl group on reaction barriers .

- Machine Learning : Train models on existing reaction databases to predict optimal solvents or catalysts for functionalizing the piperidine ring .

Q. What strategies resolve contradictory literature data on the biological activity of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from experimental variability.

- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing 3-chloro vs. 4-chloro isomers) across studies to identify structure-activity trends .

- In Silico Docking : Use molecular dynamics to validate binding affinities against target receptors (e.g., GPCRs) and reconcile discrepancies between in vitro and in silico results .

Q. How can reaction engineering principles improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., BOC protection), reducing side-product formation .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-rate profiling (e.g., 0.1M HCl to 0.1M NaOH) to quantify hydrolysis rates. The tert-butyl carbamate group is acid-labile, with degradation mechanisms involving protonation of the carbonyl oxygen followed by tert-butanol elimination .

- Isotope Labeling : Use 18O-labeled water to track hydrolysis pathways via mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary reported conditions (e.g., stoichiometry of BOC-anhydride, reaction time) to identify critical factors. For example, excess BOC reagent may improve yields but increase purification difficulty .

- Byproduct Identification : Use LC-MS to detect side products (e.g., dechlorinated intermediates or dimerization artifacts) that reduce yield .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.